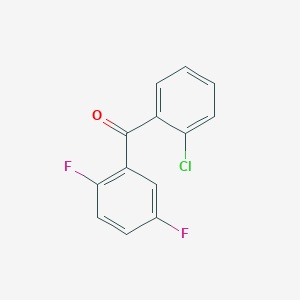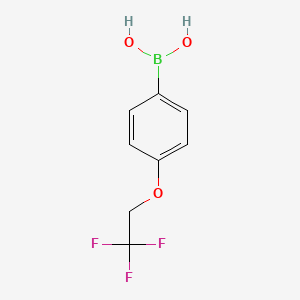
4-(2,2,2-Trifluorethoxy)phenylboronsäure
Übersicht
Beschreibung
“4-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound with the molecular formula C7H6BF3O3 . It is used in research and development .
Synthesis Analysis
The synthesis of “4-(2,2,2-Trifluoroethoxy)phenylboronic acid” involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of isopropylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of “4-(2,2,2-Trifluoroethoxy)phenylboronic acid” consists of a phenyl ring (C6H4) attached to a boronic acid group (B(OH)2) and a trifluoroethoxy group (OCF3) .Physical And Chemical Properties Analysis
“4-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a solid compound with a molecular weight of 205.93 . The melting point is between 123-127 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese Zwischenprodukt
“4-(2,2,2-Trifluorethoxy)phenylboronsäure” kann als Zwischenprodukt für die organische Synthese verwendet werden . Das bedeutet, dass es bei der Herstellung einer Vielzahl organischer Verbindungen eingesetzt werden kann und ein entscheidender Bestandteil in verschiedenen chemischen Reaktionen ist.
Pharmazeutisches Zwischenprodukt
Diese Verbindung dient auch als pharmazeutisches Zwischenprodukt , was bedeutet, dass sie bei der Herstellung verschiedener pharmazeutischer Arzneimittel verwendet wird. Die spezifischen Medikamente, die diese Verbindung als Zwischenprodukt verwenden, können stark variieren, abhängig von der chemischen Struktur und dem Wirkmechanismus des Medikaments.
Lactatdehydrogenase-Inhibitoren
Die Verbindung ist an der Synthese biologisch aktiver Moleküle beteiligt, darunter Lactatdehydrogenase-Inhibitoren . Diese Inhibitoren können gegen die Proliferation von Krebszellen eingesetzt werden und bieten einen möglichen Weg zur Krebsbehandlung.
PAI-1-Hemmung
Es wird auch bei der Synthese von Nitro-Phenoxybenzoesäure-Derivaten zur PAI-1-Hemmung verwendet . PAI-1 ist ein Protein, das eine Rolle bei der Regulation der Blutgerinnung spielt, und Inhibitoren von PAI-1 haben potenzielle therapeutische Anwendungen bei Erkrankungen wie Thrombose und Fibrose.
Antituberkulosemittel
Die Verbindung wird bei der Synthese von PA-824-Analoga zur Verwendung als Antituberkulosemittel verwendet . Tuberkulose ist eine schwere Infektionskrankheit, und die Entwicklung neuer Medikamente ist entscheidend im Kampf gegen arzneimittelresistente Stämme der Krankheit.
Modulatoren des Überlebensmotors Neuron Protein
Schließlich wird “this compound” bei der Synthese von Modulatoren des Überlebensmotors Neuron Protein verwendet . Diese Modulatoren haben potenzielle Anwendungen bei der Behandlung der spinalen Muskelatrophie, einer genetischen Erkrankung, die durch den Verlust von Motoneuronen und fortschreitenden Muskelschwund gekennzeichnet ist.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific context of its use.
Action Environment
The action of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it’s important to avoid dust formation as it may cause skin and eye irritation, and respiratory discomfort .
Eigenschaften
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRAMTYYMNLVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655550 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886536-37-4 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



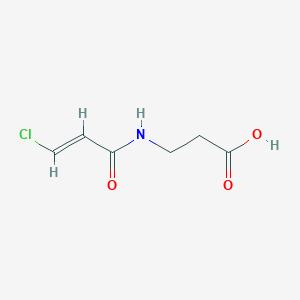
![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
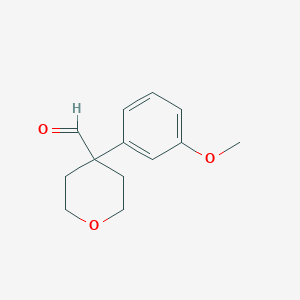
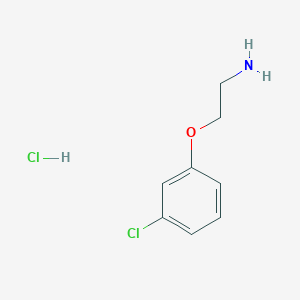
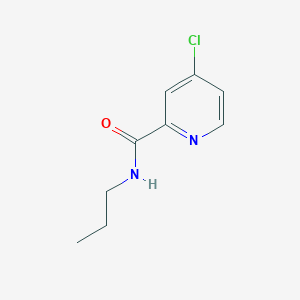
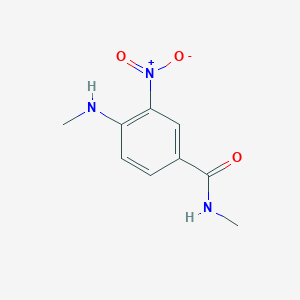
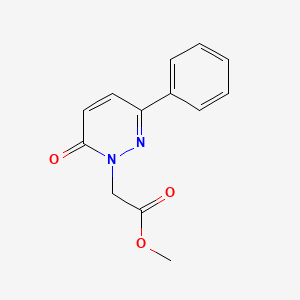
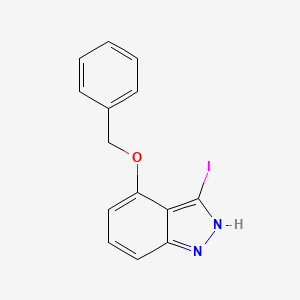
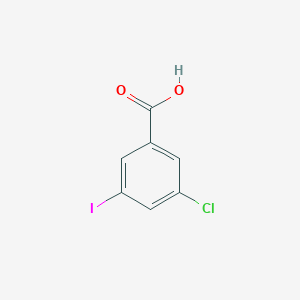

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)
